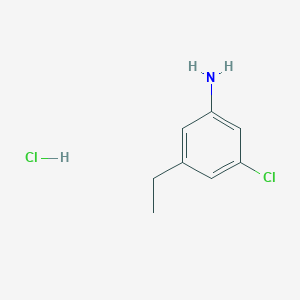![molecular formula C16H19FN2O2S B15305336 4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)
4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a diethylamino group, a fluoro substituent, and a sulfonamide group attached to a biphenyl backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The sulfonamide group is introduced by reacting the amino group with a sulfonyl chloride derivative under basic conditions.
Alkylation: The final step involves the alkylation of the amino group with diethylamine to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro and sulfonamide groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-chloro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-bromo-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-methyl-[1,1’-biphenyl]-2-sulfonamide
Uniqueness
The unique combination of the fluoro substituent and the sulfonamide group in 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide imparts distinct chemical and biological properties compared to its analogs. The fluoro group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H19FN2O2S |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-amino-N,N-diethyl-2-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3 |
Clé InChI |
MVAVEOGBNXNSPM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



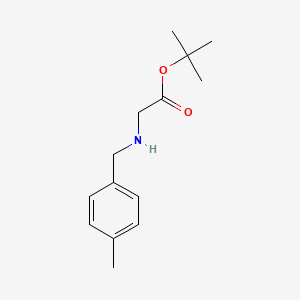

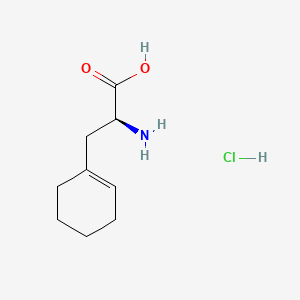
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
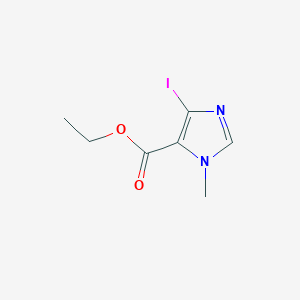

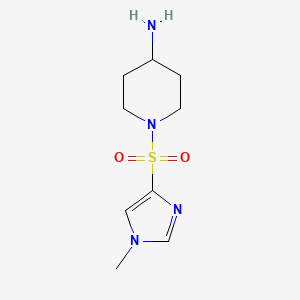
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
